molecular formula C20H19F3N8O B4578327 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine CAS No. 1006320-28-0

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine

Cat. No. B4578327
CAS RN: 1006320-28-0
M. Wt: 444.4 g/mol
InChI Key: JOTQVXVNDARBPJ-UHFFFAOYSA-N
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Description

The compound belongs to a broad class of pyrazolo[1,5-a]pyrimidines, which have been extensively studied for their varied chemical properties and potential applications in different fields of chemistry and pharmacology. Pyrazolo[1,5-a]pyrimidines are known for their diverse chemical reactivity and have been the subject of numerous synthetic and analytical studies.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines generally involves condensation reactions, cyclization processes, and modifications at different positions of the core structure to introduce a variety of substituents. These synthetic routes are designed to explore the chemical space around the pyrazolo[1,5-a]pyrimidine scaffold for potential biological activity and material science applications (Chimichi et al., 1996).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of multiple nitrogen atoms, which play a crucial role in their chemical reactivity and potential interaction with biological targets. X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the structural aspects of these compounds, providing insights into their conformational preferences and reactivity patterns.

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo a range of chemical reactions, including N-alkylation, cycloaddition, and nucleophilic substitution, which allow for the introduction of various functional groups. These reactions are instrumental in the synthesis of derivatives with enhanced chemical properties and potential biological activities (Jismy et al., 2018).

Scientific Research Applications

Synthesis and Biological Activity

  • Innovative Synthesis Methods : A study detailed a novel two-step synthesis of trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, showcasing a method that efficiently allows C–C, C–N, and C–S bond formation. This approach could be pivotal for generating new compounds with potential biological interest, highlighting the versatility and importance of such scaffolds in medicinal chemistry (Jismy et al., 2018).

  • Antimicrobial and Anticancer Properties : Research into 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones uncovered significant cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, suggesting these derivatives could serve as anticancer and anti-inflammatory agents. The structure-activity relationship (SAR) was discussed, pointing towards the medicinal potential of pyrazolo[1,5-a]pyrimidine derivatives (Rahmouni et al., 2016).

  • Antibacterial Evaluation : Synthesized 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines showed notable inhibitory properties against various pathogenic bacteria, highlighting the antimicrobial potential of such compounds. The study provided insights into the effects of substituents on biological activity, further underlining the importance of pyrazolo[1,5-a]pyrimidine scaffolds in developing new antimicrobial agents (Beyzaei et al., 2017).

  • Anti-inflammatory and Analgesic Properties : A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized to explore the in vivo and in vitro effects induced by structural modifications, revealing different anti-inflammatory activities based on substituent nature. This work suggests that these compounds could inhibit leukotrienes and/or prostaglandin biosynthesis with varying selectivity, presenting a foundation for developing non-ulcerogenic analgesic and anti-inflammatory drugs (Bruni et al., 1993).

properties

IUPAC Name

[7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-[7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N8O/c1-3-29-12(2)13(10-26-29)15-4-7-24-18-14(11-27-30(15)18)19(32)28-9-6-16(20(21,22)23)31-17(28)5-8-25-31/h4-5,7-8,10-11,16H,3,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTQVXVNDARBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=C(C=NN23)C(=O)N4CCC(N5C4=CC=N5)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100890
Record name [6,7-Dihydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006320-28-0
Record name [6,7-Dihydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006320-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6,7-Dihydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine
Reactant of Route 4
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine

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